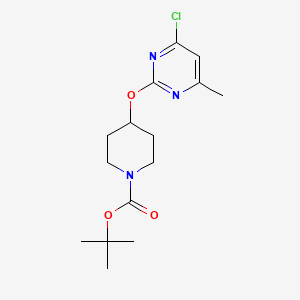

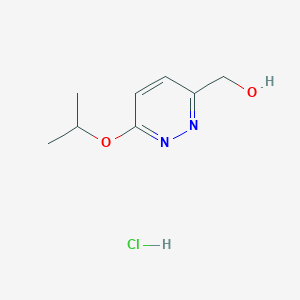

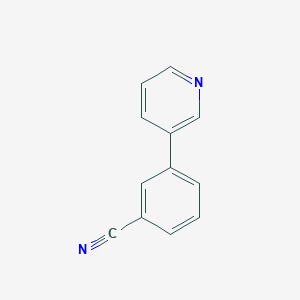

![molecular formula C7H3F3N2S B2682897 5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine CAS No. 2413875-22-4](/img/structure/B2682897.png)

5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is characterized by the presence of a fluorine atom and a pyridine in its structure . The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives is an important research topic . The synthesis of new heterocyclic thiazole, pyranothiazole, thiazolo [4,5-b]pyridine and thiazolo [5′,4′:5,6]pyrano [2,3- d ]pyrimidine derivatives has been reported . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure . The X-ray diffraction data analysis indicated that 3- (4-fluoropheny)l-2-thioxo-5- (trifluoromethyl)-2,3-dihydro [1,3]thiazolo [4,5- d ]pyrimidin-7 (6H)-one (2e) crystallized as a semi-solvate in the triclinic space group P –1 .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . The reaction of thiazole-5-carboxamides 1a-e and the trifluoroacetic an-)‐ones 2a‐e were obtained using the previously described method . The derivative 6r is capable of inhibiting significantly c-KIT and suppressing substantially proliferation of GIST-T1 cancer cells .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine are influenced by the presence of a fluorine atom and a pyridine in its structure . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Aplicaciones Científicas De Investigación

- Thiazolo[4,5-b]pyridines exhibit high antioxidant activity. Their ability to scavenge free radicals makes them valuable in preventing oxidative stress-related diseases .

- Novel thiazolo[4,5-b]pyridines have been identified as potent antimicrobial agents. They show efficacy against bacteria, fungi, and other pathogens .

- Thiazolo[4,5-b]pyridines also possess herbicidal properties. Researchers have explored their potential as environmentally friendly herbicides .

- These compounds exhibit anti-inflammatory effects, making them relevant for managing inflammatory conditions .

- Thiazolo[4,5-b]pyridines have been studied as antifungal agents. Their activity against fungal infections highlights their therapeutic potential .

- Researchers have identified thiazolo[4,5-b]pyridines with antitumor properties. These compounds may play a role in cancer treatment .

Antioxidant Properties

Antimicrobial Activity

Herbicidal Effects

Anti-inflammatory Potential

Antifungal Applications

Antitumor Activity

Additionally, it’s worth noting that some thiazolo[4,5-b]pyridines act as histamine H3 receptor antagonists, potentially impacting neurological and immune responses . Further research is needed to explore their full range of applications.

Mecanismo De Acción

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The derivative 6r is capable of inhibiting significantly c-KIT and suppressing substantially proliferation of GIST-T1 cancer cells .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-4-2-12-13-6(4)11-3-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHHEGHABYPXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NSC2=NC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

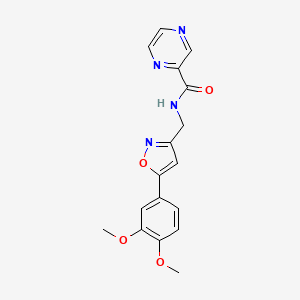

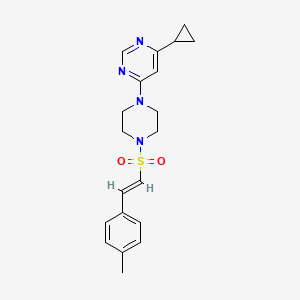

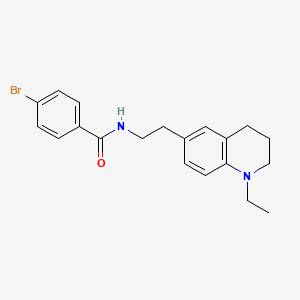

![6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2682816.png)

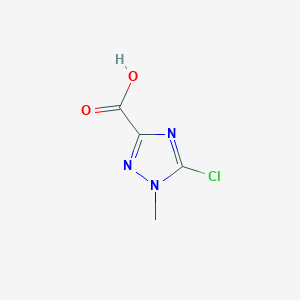

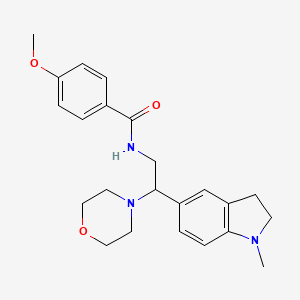

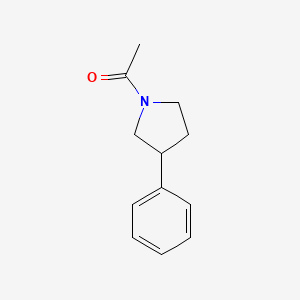

![2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2682817.png)

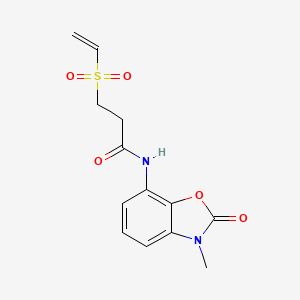

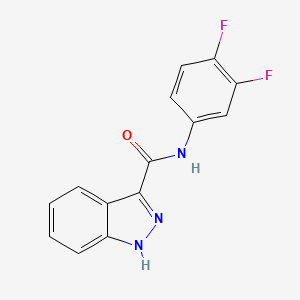

![(E)-4-(Dimethylamino)-N-[(3-pyridin-4-ylphenyl)methyl]but-2-enamide](/img/structure/B2682837.png)